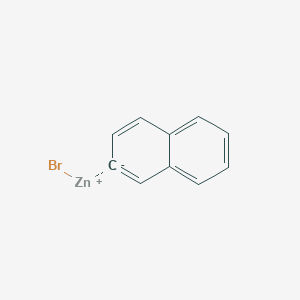

2-Naphthylzinc bromide

Description

2-Naphthylzinc bromide (C₁₀H₇ZnBr) is an organozinc reagent widely employed in cross-coupling reactions, such as Negishi couplings, to construct biaryl systems or functionalized aromatic frameworks. These reactions are pivotal in pharmaceutical and materials science for synthesizing complex organic molecules. Organozinc reagents like this compound exhibit moderate reactivity, air sensitivity, and require anhydrous conditions for preparation. While direct synthesis data for this compound are scarce in the provided evidence, its properties can be inferred from structurally analogous organozinc bromides.

Properties

IUPAC Name |

bromozinc(1+);2H-naphthalen-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXMJNOKNROZBO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Naphthylzinc bromide can be synthesized through various methods. One common approach involves the reaction of 2-bromonaphthalene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for commercial use .

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Naphthylzinc bromide participates in Negishi cross-couplings to form biaryl or alkyl-aryl bonds. These reactions typically use palladium or cobalt catalysts and tolerate diverse electrophilic partners.

Key Examples:

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Iodo-1,5-naphthyridine | CoCl₂·2LiCl (5%) | THF, 25°C, 12 h | 78–83% | |

| Aryl halides | Pd(PPh₃)₄ | THF, 60°C, 6 h | 70–85% | |

| Alkenyl triflates | NiCl₂(dppe) | DMF, 80°C, 8 h | 65–72% |

Mechanism :

-

Oxidative Addition : The catalyst (e.g., Pd⁰) inserts into the carbon-halogen bond of the substrate.

-

Transmetalation : this compound transfers the naphthyl group to the metal center.

-

Reductive Elimination : The coupled product forms, regenerating the catalyst.

Cobalt-catalyzed variants show enhanced efficiency with electron-deficient aryl halides, achieving yields up to 93% for sterically hindered substrates .

Nucleophilic Substitutions

The reagent acts as a strong nucleophile in alkylation and arylation reactions.

Example Protocol:

-

Arylation : Reacts with aryl iodides under mild conditions (e.g., 40°C in THF) to form diaryl methanes.

Carbonyl Additions

This compound adds to carbonyl groups in ketones and aldehydes, forming secondary alcohols.

Reaction Data:

| Carbonyl Compound | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzaldehyde | THF | 0°C → 25°C | 88% |

| Cyclohexanone | Et₂O | −20°C | 76% |

This reaction proceeds via a six-membered transition state, with zinc coordinating to the carbonyl oxygen to stabilize the intermediate.

Transmetalation Processes

The compound undergoes transmetalation with copper or boron reagents to generate intermediates for Suzuki-Miyaura or Stille couplings. For example:

-

Copper Transmetalation : Forms 2-naphthylcopper species, enabling conjugate additions to α,β-unsaturated carbonyls.

-

Boronation : Reacts with B(OMe)₃ to yield 2-naphthylboronic esters for use in metal-free couplings.

Scientific Research Applications

2-Naphthylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state during the reaction. This allows for the efficient coupling of organic molecules, making it a powerful tool in synthetic chemistry .

Comparison with Similar Compounds

Key Observations:

Synthesis and Catalysts :

- 2-Chlorophenylzinc bromide employs cobalt bromide as a catalyst, enabling efficient Zn insertion into the aryl bromide at ambient conditions . In contrast, ethynylzinc bromide requires palladium catalysts for cross-coupling, reflecting its use in more complex transformations .

- This compound is presumed to follow a similar metalation pathway, though specific catalysts (e.g., Co, Pd, or Ni) may vary depending on substrate reactivity.

Solvent and Stability: Acetonitrile (used for 2-chlorophenylzinc bromide) and THF (for pyridylzinc and ethynylzinc derivatives) are common solvents for organozinc reagents. THF’s coordinating properties enhance stability, critical for air-sensitive compounds like this compound .

Applications :

- Chlorophenylzinc bromide and pyridylzinc bromide serve as intermediates in drug discovery (e.g., sulfonamide derivatives in ) .

- Ethynylzinc bromide facilitates alkynylation reactions, useful in polymer chemistry (e.g., polyphenylene ether modifications in ) .

- This compound is theorized to enable naphthalene functionalization, critical for fluorescent dyes or bioactive molecules.

Research Findings and Challenges

Reactivity and Selectivity

- Steric and Electronic Effects : The naphthyl group in this compound introduces steric bulk compared to smaller aryl/heteroaryl groups (e.g., chlorophenyl or pyridyl). This may reduce reactivity in couplings but enhance selectivity for hindered substrates.

- Bromine Content: High bromine content in compounds like pentabromobenzyl bromide () correlates with flame retardancy, but organozinc bromides prioritize reactivity over halogen content .

Limitations in Data

Direct data on this compound are absent in the evidence; comparisons rely on extrapolation from analogous compounds. Further studies are needed to clarify its crystallinity, stability, and catalytic preferences.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-naphthylzinc bromide, and what factors influence reaction efficiency?

- Methodological Answer : this compound is typically synthesized via transmetallation reactions. A common approach involves reacting 2-naphthylmagnesium bromide with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Key factors include:

- Temperature control : Maintain sub-0°C conditions to prevent side reactions.

- Stoichiometric precision : Ensure a 1:1 molar ratio of Grignard reagent to ZnBr₂ to avoid excess unreacted starting materials.

- Purity of reagents : Use rigorously dried solvents and zinc salts to minimize hydrolysis.

- Validation : Monitor reaction progress via quenching aliquots and analyzing by GC-MS or NMR for residual starting materials.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Reactivity : Organozinc compounds are pyrophoric. Handle under nitrogen/argon using Schlenk-line techniques .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

- Spill management : Use inert adsorbents (e.g., sand, diatomaceous earth) for containment, and avoid water to prevent exothermic reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm substitution patterns and Zn coordination.

- Elemental analysis : Quantify zinc and bromide content via ICP-OES or ion chromatography .

- X-ray crystallography : For structural elucidation, though limited by air sensitivity.

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up this compound synthesis?

- Methodological Answer :

- Experimental design : Use statistical optimization (e.g., Design of Experiments, DoE) to evaluate variables like solvent polarity, temperature, and stirring rates .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

- Case study : A 2023 study on Sn-based perovskites demonstrated that controlled reagent addition rates improved organometallic precursor stability, a principle applicable here .

Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Comparative analysis : Cross-validate reactivity using kinetic studies (e.g., competition experiments with electrophiles like aldehydes vs. ketones).

- Advanced spectroscopy : EXAFS or XANES to probe Zn coordination geometry, which impacts nucleophilicity .

- Data reconciliation : Account for solvent effects (e.g., THF vs. DME) and trace moisture, which alter reaction pathways .

Q. How do trace impurities in zinc bromide affect the stability of this compound?

- Methodological Answer :

- Impurity profiling : Use ICP-MS to detect contaminants like Fe³⁺ or Cu²⁺, which catalyze decomposition.

- Stability assays : Store solutions at –20°C and monitor degradation via periodic NMR or titration with iodine (organozinc compounds oxidize to naphthalene derivatives) .

- Mitigation : Pre-treat ZnBr₂ with activated molecular sieves or distill under vacuum to remove hydrolyzed HBr .

Q. What mechanistic insights explain unexpected side products in cross-coupling reactions using this compound?

- Methodological Answer :

- Isotopic labeling : Use deuterated substrates to trace protonation pathways during transmetallation.

- Computational modeling : DFT studies to identify transition states favoring homocoupling vs. desired cross-coupling .

- Case study : A 2023 perovskite study highlighted how ligand exchange kinetics influence byproduct formation, suggesting analogous principles for organozinc systems .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies in bromide ion quantification during purity analysis?

- Methodological Answer :

- Method comparison : Validate ion chromatography against potentiometric titration (Ag/AgBr electrode) .

- Error sources : Correct for matrix effects (e.g., high chloride content) using standard addition methods .

Q. What strategies mitigate air sensitivity in this compound during electrochemical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.